molecular formula C16H22ClNO3 B094234 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride CAS No. 15776-59-7

3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride

Cat. No. B094234
CAS RN: 15776-59-7
M. Wt: 311.8 g/mol
InChI Key: RLJNKMCFVQMDFR-UHFFFAOYSA-N
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Description

The compound 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride is a derivative of coumarin, which is a class of organic compounds known for their fluorescent properties. The structure of this compound includes a diethylaminoethyl group attached to the third carbon of the coumarin ring, and a hydrochloride salt form is mentioned, indicating the presence of a protonated amine group that is balanced by a chloride anion .

Synthesis Analysis

The synthesis of related coumarin derivatives has been achieved through both traditional and microwave-assisted methods. For instance, 5-[2-(N,N-diethylamino)ethoxy]-4,7-dimethylcoumarin and its acetyl derivative were synthesized and later investigated in their hydrochloride salt forms . Although the exact synthesis of 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of coumarin derivatives has been studied using techniques such as single crystal X-ray diffraction, which revealed the presence of strong hydrogen bonds involving the protonated amino group and the chloride anion, as well as weak C–H…Cl^-, C–H…O contacts and π–π interactions leading to the aggregation of cations in stacks . These interactions are crucial for understanding the solid-state structure and properties of the compound.

Chemical Reactions Analysis

Coumarin derivatives are known to undergo various photochemical reactions. For example, 3-iodo-4-methyl-7-diethylaminocoumarin reacts with heteroaromatic compounds to form a series of 3-hetaryl-7-aminocoumarins . Additionally, the reaction of 4-methyl-7-diethylaminocoumarin with alkyl and aryl halides proceeds via a radical addition mechanism to yield 3-substituted aminocoumarins . These reactions demonstrate the reactivity of the coumarin core under photochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives, such as their luminescence and spectral characteristics, have been extensively studied. The condensation of 7-diethylamino-3-formylcoumarin with aromatic compounds resulted in 7-diethylamino-3-(2-arylethenyl)coumarins, whose spectral and luminescent properties were investigated . Similarly, the fluorescent properties of Coumarin-30 and its isomer were analyzed, providing insights into the absorption and emission spectra of these compounds . These studies highlight the importance of the coumarin structure in determining the photophysical properties of the molecules.

Scientific Research Applications

  • Fluorescence Chemosensors for Detection of Fe3+ ions : This compound has been used to create novel coumarin-substituted cyclophosphazene derivatives, acting as "turn-off" type fluorescence chemosensors for Fe3+ ions detection in aqueous media (Çiftçi et al., 2015).

  • Synthesis of Novel Phthalocyanines : It has been employed in the synthesis of metal-free and zinc phthalocyanines with peripheral coumarin dye groups, which are important in chromogenic applications (Cakici et al., 2008).

  • Antifungal Activity : Synthesis of new coumarin derivatives using this compound has shown significant antifungal activities against various phytopathogenic fungi, indicating its potential in agricultural and pharmaceutical applications (Mouri et al., 2005).

  • Photophysical and NMR Investigation : The interaction of this compound with cucurbit[7]uril has been studied, providing insights into the photophysical properties and binding interactions relevant for chemical sensing and molecular recognition (Delgado-Pinar et al., 2019).

  • Synthesis via Knoevenagel and Pechmann Condensation Reactions : It has been used in the synthesis of various coumarins, demonstrating its versatility in chemical synthesis methodologies (Wong & Basar, 2013).

  • Synthesis and Characterization of Novel Metallo Phthalocyanines : The compound has been utilized in the synthesis and study of photophysicochemical properties of zinc(II) and chloroindium(III) phthalocyanines, relevant for applications in photodynamic therapy (Kuruca et al., 2018).

Safety And Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

3-[2-(diethylamino)ethyl]-7-hydroxy-4-methylchromen-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3.ClH/c1-4-17(5-2)9-8-14-11(3)13-7-6-12(18)10-15(13)20-16(14)19;/h6-7,10,18H,4-5,8-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJNKMCFVQMDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=C(C2=C(C=C(C=C2)O)OC1=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935799
Record name 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methyl-2H-1-benzopyran-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride

CAS RN

15776-59-7
Record name 2H-1-Benzopyran-2-one, 3-[2-(diethylamino)ethyl]-7-hydroxy-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15776-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-(Diethylamino)ethyl)-7-hydroxy-4-methyl-2H-1-benzopyran-2-one hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015776597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methyl-2H-1-benzopyran-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[2-(diethylamino)ethyl]-7-hydroxy-4-methyl-2H-1-benzopyran-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.233
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
AA Esenpınar, M Durmuş, M Bulut - Journal of photochemistry and …, 2010 - Elsevier
A synthesis of a novel zinc phthalocyanine with four 3-[(2-diethylamino)ethyl]-7-oxo-4-methylcoumarin dye groups at the non-peripheral positions was performed and characterized. The …
Number of citations: 47 www.sciencedirect.com
H Çakıcı, AA Esenpınar, M Bulut - Polyhedron, 2008 - Elsevier
The synthesis of novel metal-free and zinc phthalocyanines with four 3-[(2-diethylamino)ethyl]-7-oxo-4-methylcoumarin dye groups on the periphery were prepared by …
Number of citations: 64 www.sciencedirect.com
GY Çiftçi, E Şenkuytu, M Bulut, M Durmuş - Journal of fluorescence, 2015 - Springer
In the present work, 3-[2-(diethylamino)ethyl]-7-oxy-4-methylcoumarin substituted cyclotriphosphazene (4) and cyclotetraphosphazene (5) derivatives were synthesized by the …
Number of citations: 37 link.springer.com
E Delgado-Pinar, AJM Valente, JSS de Melo - Journal of Molecular Liquids, 2019 - Elsevier
The host-guest interaction of a 7-hydroxycoumarin (3-[2-(diethylamino)ethyl]-7-hydroxy-4-methylcoumarin, 3ED4MU) with cucurbit[7]uril, CB7, was investigated in aqueous solution. …
Number of citations: 11 www.sciencedirect.com
Y Tezuka, K Morikawa, F Li, L Auw… - Journal of natural …, 2011 - ACS Publications
From the aqueous extract of the wood of Taxus yunnanensis, which showed cytochrome P450 3A4 (CYP3A4) inhibition, a new isoflavan [(3S,4R)-4′-hydroxy-6,3′-dimethoxyisoflavan-…
Number of citations: 28 pubs.acs.org
E Makaji, CS Trambitas, P Shen… - Toxicological …, 2010 - academic.oup.com
We have evaluated the use of a panel of six fluorogenic cytochrome P450 (CYP) substrates as a potential tool for rapid screening for global changes in CYP activity in rats under …
Number of citations: 19 academic.oup.com
L Auw, Subehan, Sukrasno… - Natural Product …, 2015 - journals.sagepub.com
As constituents of Averrhoa bilimbi leaves we identified three new compounds (1-3) together with 12 known ones (4-15); their inhibitory activities on cytochrome P450 3A4 (CYP3A4) …
Number of citations: 4 journals.sagepub.com
TL Horn, L Long, MJ Cwik, RL Morrissey… - Chemico-biological …, 2005 - Elsevier
Farnesol demonstrates antitumor activity in several animal models for human cancer and was being considered for development as a cancer chemopreventive agent. This study was …
Number of citations: 46 www.sciencedirect.com
S Umeda, N Harakawa, M Yamamoto… - Biological and …, 2005 - jstage.jst.go.jp
Recently, the pharmaceutical industry has employed the high-throughput method for the evaluation of cytochrome P450 (CYP) inhibition, using a combination of the heterologously …
Number of citations: 13 www.jstage.jst.go.jp
JR Reed, GF Cawley, TG Ardoin, B Dellinger… - Toxicology and applied …, 2014 - Elsevier
Combustion processes generate particulate matter that affects human health. When incineration fuels include components that are highly enriched in aromatic hydrocarbons (especially …
Number of citations: 24 www.sciencedirect.com

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